N2-Formyl-L-arginine

X-ray crystallography solid-state characterization zwitterion structure

N2-Formyl-L-arginine (CAS 93964-76-2, synonym: Nα-formyl-L-arginine, molecular formula C₇H₁₄N₄O₃, molecular weight 202.21 g/mol) is a chemically defined N2-substituted L-arginine derivative bearing a formyl (–CHO) group on the α-amino nitrogen. Unlike the native amino acid L-arginine, which carries a free α-amine, the formyl modification at the N2 position alters hydrogen-bonding capacity, lipophilicity (LogP –1.90), and solid-state organization, as confirmed by single-crystal X-ray diffraction revealing a zwitterionic structure crystallizing in the monoclinic space group P2₁.

Molecular Formula C7H14N4O3
Molecular Weight 202.21 g/mol
CAS No. 93964-76-2
Cat. No. B12652705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-Formyl-L-arginine
CAS93964-76-2
Molecular FormulaC7H14N4O3
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)NC=O)CN=C(N)N
InChIInChI=1S/C7H14N4O3/c8-7(9)10-3-1-2-5(6(13)14)11-4-12/h4-5H,1-3H2,(H,11,12)(H,13,14)(H4,8,9,10)/t5-/m0/s1
InChIKeyMBDCBOQSTZRKJP-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2-Formyl-L-arginine (CAS 93964-76-2): Procurement-Grade Characterization for Scientific Research


N2-Formyl-L-arginine (CAS 93964-76-2, synonym: Nα-formyl-L-arginine, molecular formula C₇H₁₄N₄O₃, molecular weight 202.21 g/mol) is a chemically defined N2-substituted L-arginine derivative bearing a formyl (–CHO) group on the α-amino nitrogen . Unlike the native amino acid L-arginine, which carries a free α-amine, the formyl modification at the N2 position alters hydrogen-bonding capacity, lipophilicity (LogP –1.90), and solid-state organization, as confirmed by single-crystal X-ray diffraction revealing a zwitterionic structure crystallizing in the monoclinic space group P2₁ [1][2]. The compound is utilized as a defined building block in peptide synthesis, as a substrate or probe in amidohydrolase enzymology, and in chemoproteomic investigations of N-terminal protein formylation [3][4].

Why N2-Formyl-L-arginine Cannot Be Interchanged with L-Arginine or Other N-Substituted Arginine Analogs


The N2-formyl modification fundamentally alters the physicochemical and enzymatic recognition profile compared to the parent amino acid and alternative N-substituted derivatives. The formyl group eliminates the free α-amine, converting it to a neutral formamide moiety, which shifts the predicted pKa of the α-nitrogen from ~9.04 (L-arginine) to 3.41 (predicted) and increases lipophilicity by over 2 log units (LogP –1.90 vs. –4.20 for L-arginine) [1][2]. This change directly impacts solid-phase peptide synthesis strategies where N-terminal protection is required, and it alters substrate recognition in amidohydrolase enzymes: the enzyme Cc2672 hydrolyzes N-formyl-arginine derivatives, whereas the closely related Cc3125 does not [3]. Generic substitution with L-arginine, N2-acetyl-L-arginine, or Nω-substituted analogs (e.g., L-NAME, L-NMMA) without verifying these specific recognition determinants introduces uncontrolled variables in assay systems and synthetic routes.

Quantitative Differentiation Evidence for N2-Formyl-L-arginine Versus Closest Analogs


Crystal System and Space Group Differentiation: N2-Formyl-L-arginine Monohydrate Versus L-Arginine Salts

Single-crystal X-ray diffraction analysis of Nα-formyl-L-arginine monohydrate (NFLA·H₂O) determined that the compound crystallizes in the monoclinic system, space group P2₁, adopting a zwitterionic structure in which the guanidyl group is protonated while the carboxyl group remains neutral [1]. This non-salt zwitterionic architecture differentiates it from the extensive family of L-arginine salts (e.g., L-arginine·HCl, L-arginine oxalate) and from the non-salt derivative Nα-oxalyl-L-arginine (NOLA), which also crystallizes with zwitterionic character but with a fundamentally different counter-ion arrangement [1]. The unit cell parameters and hydrogen-bonding network of NFLA·H₂O have been fully solved and deposited (CCDC 609291), establishing a definitive crystallographic fingerprint for identity verification during procurement [1].

X-ray crystallography solid-state characterization zwitterion structure

Melting Point Comparison: N2-Formyl-L-arginine (269–270 °C) Versus N2-Acetyl-L-arginine (215 °C)

The experimentally determined melting point of N2-Formyl-L-arginine is 269–270 °C (measured in methanol/ethanol 1:1 solvent mixture) . This is 54–55 °C higher than the melting point of its closest N2-acyl analog, N2-Acetyl-L-arginine (215 °C) [1], and substantially exceeds the decomposition temperature of unmodified L-arginine (~244 °C, decomposes without a true melting point). The enhanced thermal stability of the formyl derivative relative to the acetyl analog provides a practical advantage in solid-phase peptide synthesis protocols employing elevated-temperature coupling or cleavage steps.

thermal analysis melting point solid-state stability

Lipophilicity Shift: N2-Formyl-L-arginine LogP (–1.90) Versus L-Arginine LogP (–4.20)

The N2-formyl modification increases the octanol-water partition coefficient by approximately 2.3 log units relative to the parent amino acid: N2-Formyl-L-arginine LogP = –1.90 [1] vs. L-arginine LogP = –4.20 [2]. This increased lipophilicity is reflected in reversed-phase HPLC retention behavior; N2-Formyl-L-arginine can be resolved using a Newcrom R1 reverse-phase column with acetonitrile/water/phosphoric acid mobile phase under simple isocratic conditions [1], whereas underivatized L-arginine typically requires ion-pairing reagents or HILIC conditions for adequate retention. The ACD/LogD (pH 7.4) value of –4.26 for N2-Formyl-L-arginine further quantifies its ionization-dependent partitioning behavior.

lipophilicity LogP chromatographic retention

Differential Enzymatic Hydrolysis: Cc2672 Active on N-Formyl-Arginine; Paralog Cc3125 Inactive

In a direct comparative substrate profiling study of two paralogous amidohydrolase superfamily enzymes, Cc2672 from Caulobacter crescentus CB15 was shown to catalyze the hydrolysis of both N-formyl and N-acetyl derivatives of L-arginine and L-lysine, whereas the paralog Cc3125 does not hydrolyze either N-formyl or N-acetyl derivatives of these amino acids [1]. This differential activity within the same enzyme superfamily demonstrates that the N-formyl group serves as a critical recognition determinant that is not universally accommodated. Cc2672 also hydrolyzes longer peptides terminating in arginine or lysine, while Cc3125 is restricted to dipeptide substrates [1]. This enzyme-level differentiation provides a functional rationale for selecting N2-Formyl-L-arginine as a defined substrate probe in amidohydrolase characterization studies.

amidohydrolase substrate specificity enzyme kinetics

N2- Versus Nω-Substitution: Functional Consequences for Nitric Oxide Synthase Pharmacology

The N2-formyl modification on the α-amino group is mechanistically distinct from Nω-substitutions (e.g., Nω-nitro-L-arginine, Nω-monomethyl-L-arginine) that target the terminal guanidino nitrogen involved directly in NO synthase (NOS) catalysis. Nω-substituted arginine analogs such as L-NNA and L-NMMA act as competitive NOS inhibitors with reported Ki values in the low micromolar to nanomolar range (e.g., L-NNA Ki ≈ 15 nM for nNOS) [1]. N2-substituted arginine derivatives, including N2-formyl, are instead claimed in patent literature (US4069323) for antithrombotic activity via thrombin inhibition, a pharmacologically orthogonal mechanism [2]. This positional selectivity means that N2-Formyl-L-arginine cannot be functionally replaced by Nω-substituted NOS inhibitors in experimental designs requiring α-amino protection or thrombin-pathway interrogation.

nitric oxide synthase arginine analog enzyme inhibition

N-Formyl Versus N-Acetyl Protecting Group Removal Kinetics: Implications for Peptide Synthesis Workflow

In a systematic screening of 15 commercial hydrolases for N-acetyl and N-formyl deprotection, porcine liver esterase and acylases from porcine kidney and Aspergillus melleus were found to be active on N-formylalanine, but the substrate scope and hydrolysis rates were amino-acid-dependent and protecting-group-dependent [1]. The N-formyl group on arginine, due to the steric and electronic influence of the bulky guanidino side chain, exhibits distinct deprotection kinetics compared to the N-acetyl group. In the amidohydrolase Cc2672, both N-formyl-arginine and N-acetyl-arginine are substrates, while Cc3125 hydrolyzes neither [2], establishing that N-formyl-arginine serves as a discriminating substrate even where N-acetyl-arginine does not. Penicillin G acylase from E. coli has also been reported to accept N-formyl amino acids in a few cases, though data for arginine is limited [1].

protecting group peptide synthesis enzymatic deprotection

Recommended Application Scenarios for N2-Formyl-L-arginine Based on Verified Differentiation Evidence


Peptide Synthesis Requiring Thermally Robust N-Terminal Protection

N2-Formyl-L-arginine, with its melting point of 269–270 °C —54–55 °C above the N2-acetyl analog—is the preferred building block for solid-phase peptide synthesis protocols involving elevated-temperature coupling or cleavage steps. The formyl group provides N-terminal protection while the enhanced thermal stability reduces the risk of premature deprotection or decomposition during microwave-assisted SPPS cycles. The validated HPLC method on Newcrom R1 columns [1] further supports in-process purity monitoring of formyl-arginine-containing intermediates.

Amidohydrolase Substrate Profiling and Enzyme Functional Annotation

N2-Formyl-L-arginine is a validated, enzyme-selective substrate for discriminating between paralogous amidohydrolase family members. As demonstrated by Cummings et al. (2009), Cc2672 hydrolyzes N-formyl-arginine while Cc3125 does not [2]. This binary activity difference makes the compound an essential probe for functional annotation studies of uncharacterized amidohydrolase superfamily members, where generic arginine or N-acetyl-arginine substrates fail to resolve paralog-specific activities.

Chemoproteomic Profiling of N-Terminal Protein Formylation in Biological Systems

The endogenous formation of N-formyl protein degradants at lysine and arginine residues has been identified as a trypsin-like specific cleavage mechanism in human proteomes [3]. N2-Formyl-L-arginine serves as an authentic reference standard for LC-MS/MS method development and quantification of N-formyl-arginine-containing peptides in chemoproteomic workflows. The characterized LogP (–1.90) and chromatographic retention behavior [1] enable robust extraction and detection protocols distinct from those for N-acetyl-arginine standards.

Thrombin Inhibition Studies Requiring N2-Substituted Arginine Scaffolds

Patent US4069323 establishes that N2-substituted-L-arginine derivatives, including the N2-formyl compound, exhibit antithrombotic activity through thrombin inhibition and suppression [4]. Unlike Nω-substituted arginine analogs that target nitric oxide synthase, N2-substituted derivatives engage a pharmacologically orthogonal pathway. Researchers designing thrombin-targeted assays or SAR studies should select N2-Formyl-L-arginine as the reference N2-substituted scaffold to avoid confounding cross-reactivity with the NO signaling axis.

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